4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol
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Overview
Description
4-BROMO-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is a complex organic compound that features a bromine atom, a nitrobenzyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps. One common route starts with the bromination of 2-nitrobenzyl alcohol to form 4-bromo-2-nitrobenzyl bromide . This intermediate is then reacted with piperazine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols can be used with catalysts such as copper(I) iodide.
Coupling Reactions: Boronic acids and palladium catalysts are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can yield various substituted phenols.
Scientific Research Applications
4-BROMO-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-BROMO-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular proteins. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrobenzyl alcohol: Shares the nitrobenzyl and bromine functionalities but lacks the piperazine moiety.
4-Bromo-2-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of the piperazine moiety.
2-Hydroxy-5-nitrobenzyl bromide: Contains a nitrobenzyl group and bromine but differs in the position of the hydroxyl group.
Uniqueness
4-BROMO-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C18H20BrN3O3 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
4-bromo-2-[[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H20BrN3O3/c19-16-5-6-18(23)15(11-16)13-21-9-7-20(8-10-21)12-14-3-1-2-4-17(14)22(24)25/h1-6,11,23H,7-10,12-13H2 |
InChI Key |
LEGYLLAHVAFQNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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